REACTION_CXSMILES
|
[O:1]=[P:2]12[O:13][P:11]3([O:14][P:4]([O:6][P:7]([O:10]3)([O:9]1)=[O:8])(=[O:5])[O:3]2)=[O:12].[CH3:15][S:16]([OH:19])(=[O:18])=[O:17]>C(OCC)(=O)C>[CH3:15][S:16]([OH:19])(=[O:18])=[O:17].[O:5]=[P:4]12[O:3][P:2]3([O:9][P:7]([O:10][P:11]([O:13]3)([O:14]1)=[O:12])(=[O:8])[O:6]2)=[O:1] |f:3.4|
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
|
UNSPECIFIED
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Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
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ISA (2 g) was added to the Eatons reagent
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to rt
|
Type
|
CUSTOM
|
Details
|
quenched with ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
Combined organic layer was washed with 10% NaHCO3 solution (2×100 mL), water (1×100 mL), brine (1×100 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)O.O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |